![molecular formula C19H27Cl2N3O3 B13846805 Bendamustine 2-Hydroxyprop-1-yl Ester](/img/structure/B13846805.png)
Bendamustine 2-Hydroxyprop-1-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bendamustine 2-Hydroxyprop-1-yl Ester is a derivative of the anticancer drug Bendamustine Hydrochloride. It is known for its enhanced cytotoxic properties compared to the parent compound, making it a potent agent against various human cancer cell types, including those resistant to Bendamustine .
Preparation Methods
The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of Bendamustine and 2-Hydroxypropyl alcohol
Scientific Research Applications
Bendamustine is a chemotherapy medication that combines an alkylating agent and antimetabolite, and it is approved for the treatment of certain blood cancers . Bendamustine hydrochloride, or 4-(5-(bis-(2-chloro-ethyl)-amino)-1-methyl-1H-benzimidazol-2-yl)-butyric acid hydrochloride, was first synthesized in 1963 and developed as an anticancer drug . Bendamustine can cause crosslinking alkylation of DNA strands due to its di-(chloroethyl)-amine group . Approvals for bendamustine include the treatment of chronic lymphocytic leukemia (CLL), indolent non-Hodgkin lymphoma (NHL), and multiple myeloma (MM) . Bendamustine is often used with other cytostatic drugs like rituximab .
Clinical Applications of Bendamustine
Clinical research has increased in recent years regarding bendamustine . While bendamustine as a single agent has demonstrated good tolerability, its benefits have been limited when used to treat bile duct cancer, soft tissue sarcoma, germ cell cancer, small cell lung cancer, and pretreated metastatic or advanced breast cancer . Bendamustine in combination with other therapies has demonstrated comparable efficacy to standard treatment regimens, and it is considered an interesting drug for treating patients in poor clinical condition or as a second-line therapy, due to its mild side effects and reduced cross-resistance with other alkylating drugs .
Bendamustine in treating Lymphoma and Leukemia
Bendamustine has demonstrated effectiveness in treating conditions such as indolent non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia, and mantle cell lymphoma, and can improve progression-free survival, reduce residual tumor cells, and minimize tumor burden .
A study evaluated 134 patients treated with bendamustine and rituximab for starting dosage, patient characteristics, toxicities, and clinical outcome . The overall response rate (ORR) for the entire group of patients was 89% . After treatment with bendamustine and rituximab, 61 patients (46%) achieved complete response (CR), 56 patients (42%) achieved partial response/very good partial response (PR/VGPR), 4 patients (3%) had stable disease (SD), 11 patients (8%) had progressive disease (PD), and 1 patient had a hypersensitivity reaction to bendamustine and switched to alternate therapy .
Bendamustine was approved by the FDA on October 31, 2008, for treating patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within 6 months of treatment with rituximab or a rituximab-containing regimen .
Bendamustine and Oral Pharmaceutical Composition
Mechanism of Action
Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .
Properties
Molecular Formula |
C19H27Cl2N3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
InChI Key |
DPJNJXZCGGZVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.